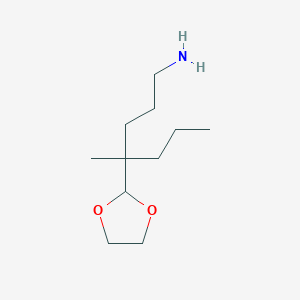

4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine” is an organic compound containing an amine group (-NH2), a 1,3-dioxolane ring, and a heptane chain with a methyl group. The 1,3-dioxolane ring is a type of acetal, which is often used as a protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would include a 1,3-dioxolane ring attached to a heptane chain with a methyl group at the 4th carbon, and an amine group also attached to the 4th carbon of the heptane chain .Chemical Reactions Analysis

The compound contains an amine group, which can participate in a variety of reactions, such as acting as a nucleophile or a base. The 1,3-dioxolane ring can act as a protecting group and can be removed under acidic conditions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The compound 4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine, although not directly cited, shares chemical structural similarities with compounds discussed in research on the synthesis and reactions of 1,3-dioxolan-2-ones and their derivatives. For instance, reactions of 5-methylene-1,3-dioxolan-2-ones with amines lead to the synthesis of 4-hydroxy-2-oxazolidinones, highlighting the versatile reactivity of dioxolane derivatives with amines under varying conditions to produce new heterocyclic systems (Chernysheva, Bogolyubov, & Semenov, 1999).

Material Science and Surfactants

Glycerol-based cleavable surfactants synthesized from 1,3-dioxolane derivatives demonstrate the application of such compounds in creating vesicles characterized by NMR, dynamic laser light scattering, and calorimetry. This illustrates the use of 1,3-dioxolane derivatives in materials science, particularly in the formation of dynamic and responsive materials (Jaeger et al., 1989).

Coordination Chemistry

In coordination chemistry, 1,3-dioxolane derivatives have been utilized to synthesize lanthanide complexes, showcasing their utility in forming complexes with potentially heptadentate ligands. This application demonstrates the versatility of dioxolane derivatives in synthesizing complex structures with specific magnetic and structural properties (Liu et al., 1992).

Polymer Science

Polymer science also benefits from the functionalization and utilization of 1,3-dioxolane derivatives. Amine-functionalized polyglycerols obtained through the copolymerization of cyclic carbonate monomers derived from 1,3-dioxolane compounds highlight the potential of these derivatives in creating novel polymeric materials with specific end-group functionalities (Parzuchowski et al., 2018).

Biochemistry and Medicinal Chemistry

Although the focus is on excluding drug use and dosage information, it's worth noting the broader chemical family that includes 1,3-dioxolane derivatives has been explored for biochemical applications. For example, catecholamines, sharing structural motifs with dioxolane derivatives, play significant roles in plant and mammalian systems. This highlights the potential biomedical relevance of structurally related compounds (Kulma & Szopa, 2007).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(1,3-dioxolan-2-yl)-4-methylheptan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-3-5-11(2,6-4-7-12)10-13-8-9-14-10/h10H,3-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAAGLJAQBKBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CCCN)C1OCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2824903.png)

![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2824911.png)

![5-Methylbicyclo[3.1.0]hexan-2-one](/img/structure/B2824913.png)

![4-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2824917.png)

![(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2824919.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2824924.png)